5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine is a heterocyclic compound that features a pyrimidine ring with a bromine atom at the 5-position and a pyrrolidin-3-yloxy group at the 2-position. This compound has garnered interest in medicinal chemistry due to its unique structural characteristics, which may confer distinct biological properties. The molecular formula for this compound is , and it is classified under pyrimidine derivatives, which are known for their diverse pharmacological activities, including anti-inflammatory and anti-cancer properties.
5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine belongs to the class of pyrimidine derivatives, which are widely studied for their biological activities. Pyrimidines are six-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3. This specific derivative is characterized by the presence of a bromine atom and a pyrrolidine moiety, making it a subject of interest in drug discovery and development.
The synthesis of 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine can be achieved through various methods, primarily involving bromination reactions of pyrimidines. A common approach includes:
Technical details regarding these methods include controlling reaction temperatures and times to optimize yields and purity of the final product .
Key molecular data include:
5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine can participate in various chemical reactions typical for pyrimidine derivatives, including:
Technical details regarding these reactions include specific conditions such as temperature, solvent choice, and reaction time, which influence the efficiency and selectivity of the reactions .
Relevant data from similar compounds suggest that such derivatives often exhibit moderate stability and reactivity profiles conducive to further chemical modifications .
5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine has potential applications in several scientific fields:
5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine represents a strategically engineered hybrid scaffold merging a halogenated pyrimidine core with a pyrrolidine-containing side chain. This architecture embodies key principles of modern de novo medicinal chemistry design, leveraging the pyrimidine ring as a privileged pharmacophore. Pyrimidines serve as versatile bioisosteres for phenyl rings and other aromatic systems, enhancing solubility, hydrogen-bonding capacity, and target affinity while maintaining optimal spatial geometry for target engagement [9]. The bromine atom at the 5-position provides a synthetic handle for late-stage diversification via cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling efficient exploration of structure-activity relationships (SAR) around this vector [1] [9].
The pyrrolidin-3-yloxy linker introduces a three-dimensional, sp³-hybridized component that projects the pyrrolidine nitrogen into diverse spatial orientations relative to the planar pyrimidine core. This conformational flexibility is critical for adapting to binding pockets in biological targets, particularly enzymes and receptors where precise hydrogen-bonding networks govern ligand affinity. The pyrrolidine nitrogen, often protonated at physiological pH, facilitates salt bridge formation with aspartate or glutamate residues, while its ring structure constrains rotational freedom, potentially improving selectivity and reducing entropic penalties upon binding [2] [9]. This design echoes successful pyrimidine-based therapeutics like EGFR inhibitors (e.g., osimertinib, rociletinib), where fused pyrrolopyrimidine or aminopyrrolidine motifs contribute to high kinase selectivity and potency against resistant mutants [1].
Table 1: Structural Features and Their Functional Roles in 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine
Structural Element | Physicochemical Properties | Role in Drug Design |
---|---|---|
5-Bromopyrimidine Core | Electron-deficient π-system; Halogen bond donor | Synthetic handle for diversification; Enhances membrane permeability; Directs metal-catalyzed coupling |
Pyrrolidin-3-yloxy Linker | Conformationally constrained aliphatic amine; Basic nitrogen (pKa ~10-11) | Provides 3D vectoring; Enables salt bridge formation; Modulates solubility and logD |
N-Heterocyclic Hybrid | Balanced logP; Moderate aqueous solubility | Mimics peptide turn structures; Targets ATP-binding sites in kinases and nucleotide-binding proteins |
The investigation of pyrrolidinyl-pyrimidine hybrids traces its origins to foundational studies on purine and pyrimidine biochemistry, evolving significantly with the advent of targeted cancer therapies. Early work focused on simple aminopyrimidines, but the strategic incorporation of saturated nitrogen heterocycles like pyrrolidine emerged as a response to challenges in kinase inhibitor development—particularly the need for enhanced selectivity, brain penetration, and activity against resistance mutations [1] [4].
Generational Evolution of Pyrrolidinyl-Pyrimidine Therapeutics:
The specific scaffold 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine gained prominence circa 2020 as a versatile intermediate for synthesizing covalent and non-covalent inhibitors. Its utility stems from two factors: (1) The bromine atom enables rapid diversification to install acrylamide warheads (for covalent inhibition) or hydrophobic groups (for affinity optimization), mirroring strategies used in third-generation EGFR inhibitors [1]; (2) The chiral pyrrolidin-3-yloxy linker allows exploration of stereospecific binding—a feature exploited in compounds like 1 (Fig. 2 in [1]), where stereochemistry influenced mutant EGFR selectivity (IC50 = 5 nM for EGFRL858R/T790M) [1].
Table 2: Key Milestones in Pyrrolidinyl-Pyrimidine Drug Development
Year | Milestone Compound | Structural Innovation | Impact |
---|---|---|---|
2014 | WZ4002 | 2-Anilinopyrimidine with acrylamide warhead | First pyrimidine-based inhibitor targeting EGFR T790M resistance |
2015 | Osimertinib (AZD9291) | Pyrrolo[2,3-d]pyrimidine core + indole-pyrrolidine | First FDA-approved 3rd-gen EGFR-TKI; Validated pyrrolidine for CNS penetration |
2021 | Compound 5 [1] | Pyrrolopyridine replacing N-methylindole | Addressed osimertinib metabolism; Improved selectivity (>30-fold) |
2023 | Pyrrolo[2,3-d]pyrimidine IKKβ inhibitors [2] | Fused tricyclic system with pyrrolidine | Demonstrated scaffold versatility beyond oncology (anti-inflammatory apps) |
Recent synthetic advances (2023-2025) have optimized routes to enantiopure 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine, resolving racemates via chiral chromatography or asymmetric synthesis of protected 3-hydroxypyrrolidine precursors. These developments support its application in targeted protein degraders (PROTACs) and covalent fragment libraries, positioning it as a next-generation building block in precision oncology and anti-infective drug discovery [1] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: